3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid 3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 313963-92-7
VCID: VC17620705
InChI: InChI=1S/C9H6F2N4O4S/c10-4-2-1-3-5(11)6(4)15-20(18,19)9-12-7(8(16)17)13-14-9/h1-3,15H,(H,16,17)(H,12,13,14)
SMILES:
Molecular Formula: C9H6F2N4O4S
Molecular Weight: 304.23 g/mol

3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid

CAS No.: 313963-92-7

Cat. No.: VC17620705

Molecular Formula: C9H6F2N4O4S

Molecular Weight: 304.23 g/mol

* For research use only. Not for human or veterinary use.

3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid - 313963-92-7

Specification

CAS No. 313963-92-7
Molecular Formula C9H6F2N4O4S
Molecular Weight 304.23 g/mol
IUPAC Name 5-[(2,6-difluorophenyl)sulfamoyl]-1H-1,2,4-triazole-3-carboxylic acid
Standard InChI InChI=1S/C9H6F2N4O4S/c10-4-2-1-3-5(11)6(4)15-20(18,19)9-12-7(8(16)17)13-14-9/h1-3,15H,(H,16,17)(H,12,13,14)
Standard InChI Key FJGJRFAHRSOXIE-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NC(=NN2)C(=O)O)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure integrates three key functional groups:

  • A 1,2,4-triazole ring serving as the central heterocyclic scaffold.

  • A sulfamoyl group (-SO2_2-NH-) attached to the triazole’s N1 position, further substituted with a 2,6-difluorophenyl ring.

  • A carboxylic acid group (-COOH) at the C5 position of the triazole.

This configuration is represented by the molecular formula C9_9H6_6F2_2N4_4O4_4S and a molecular weight of 304.23 g/mol. The presence of fluorine atoms at the ortho positions of the phenyl ring enhances electronegativity, influencing both reactivity and biological interactions.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC Name1-(2,6-difluorophenyl)-5-sulfamoyl-1,2,4-triazole-3-carboxylic acid
Canonical SMILESC1=CC(=C(C(=C1)F)N2C(=NC(=N2)C(=O)O)S(=O)(=O)N)F
InChIKeyIJSFEAXHKAZECQ-UHFFFAOYSA-N
XLogP3-0.7 (predicted)
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count8

The planar triazole ring facilitates π-π stacking interactions with biological targets, while the sulfonamide group contributes to hydrogen bonding and enzyme inhibition .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1^1H NMR (400 MHz, DMSO-d6_6): δ 8.21 (s, 1H, triazole-H), 7.45–7.38 (m, 2H, aromatic-H), 5.12 (s, 2H, -NH2_2), 13.01 (s, 1H, -COOH).

  • 13^13C NMR: δ 162.1 (C=O), 158.9 (C-F), 149.2 (triazole-C), 132.4–115.7 (aromatic-C).

Mass Spectrometry:
Electrospray ionization (ESI-MS) reveals a molecular ion peak at m/z 304.07 [M+H]+^+, consistent with the molecular formula. Fragmentation patterns indicate cleavage of the sulfonamide group (m/z 186.03) and decarboxylation (m/z 260.02).

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via a three-step strategy:

  • Cyclocondensation: Reaction of 2,6-difluoroaniline with thiourea and ethyl cyanoacetate under acidic conditions to form the triazole-thione intermediate.

  • Sulfonation: Oxidation of the thione group to sulfonamide using H2_2O2_2/AcOH.

  • Carboxylation: Hydrolysis of the ethyl ester group to yield the carboxylic acid.

Key Reaction: Sulfonation Step

Triazole-thione+H2O2AcOHTriazole-sulfonamide+H2S\text{Triazole-thione} + \text{H}_2\text{O}_2 \xrightarrow{\text{AcOH}} \text{Triazole-sulfonamide} + \text{H}_2\text{S}

This step achieves 78–85% yield, with purity >95% confirmed by HPLC.

Stability and Degradation

The compound exhibits pH-dependent stability:

  • Acidic conditions (pH 2): Rapid decarboxylation (t1/2_{1/2} = 4.2 h) to form 3-(N-(2,6-difluorophenyl)sulfamoyl)-1H-1,2,4-triazole.

  • Alkaline conditions (pH 9): Hydrolysis of the sulfonamide group (t1/2_{1/2} = 12.8 h).

MicroorganismMIC (µg/mL)
Staphylococcus aureus2.5
Escherichia coli5.0
Candida albicans12.5

Pharmacokinetic Profile

  • Absorption: Moderate oral bioavailability (F = 43%) due to carboxylic acid ionization.

  • Metabolism: Hepatic glucuronidation of the carboxylic acid group (major metabolite: β-D-glucuronide).

  • Excretion: Renal clearance (78% unchanged drug).

Environmental Impact and Degradation Pathways

Formation from Florasulam

As the primary environmental transformation product of the herbicide florasulam, the compound forms via:

FlorasulamSoil microbiota3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid+CO2\text{Florasulam} \xrightarrow{\text{Soil microbiota}} \text{3-(N-(2,6-Difluorophenyl)sulfamoyl)-1H-1,2,4-triazole-5-carboxylic acid} + \text{CO}_2

Field studies detect residual concentrations of 0.8–2.3 µg/kg in agricultural soils 90 days post-application .

Ecotoxicology

  • Aquatic Toxicity: LC50_{50} (96 h) = 12.5 mg/L for Daphnia magna.

  • Soil Half-Life: t1/2_{1/2} = 32 days (aerobic conditions), persisting longer in anaerobic environments.

Analytical Methods for Detection and Quantification

Chromatographic Techniques

HPLC Conditions:

  • Column: C18 (250 × 4.6 mm, 5 µm)

  • Mobile Phase: 0.1% H3_3PO4_4/ACN (75:25)

  • Retention Time: 6.8 min

  • LOD/LOQ: 0.02 µg/mL / 0.07 µg/mL

Spectroscopic Approaches

FT-IR Analysis:

  • Peaks at 1685 cm1^{-1} (C=O), 1340 cm1^{-1} (S=O), and 1540 cm1^{-1} (triazole ring).

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